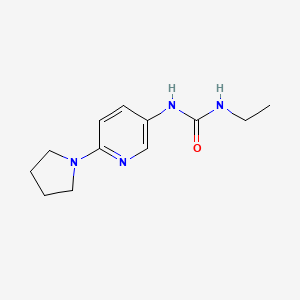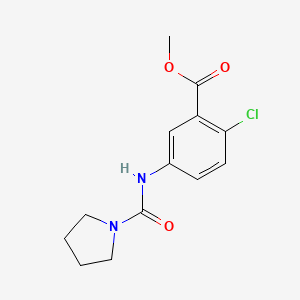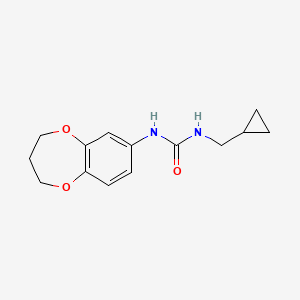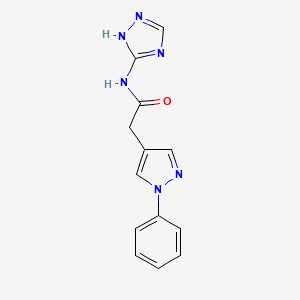![molecular formula C12H13F3N2OS B7529639 N-[4-(trifluoromethylsulfanyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7529639.png)
N-[4-(trifluoromethylsulfanyl)phenyl]pyrrolidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(trifluoromethylsulfanyl)phenyl]pyrrolidine-1-carboxamide, also known as TFP, is a compound that has gained significant attention in the field of scientific research due to its unique properties. TFP is a white crystalline powder that is used as a research tool in the field of neuroscience. This compound is known for its ability to modulate the activity of certain receptors in the brain, which has led to its use in various research studies.
作用机制
N-[4-(trifluoromethylsulfanyl)phenyl]pyrrolidine-1-carboxamide works by binding to specific sites on the GABAA receptor, which leads to a change in its activity. This change in activity can either increase or decrease the release of neurotransmitters in the brain, depending on the specific location of the receptor. N-[4-(trifluoromethylsulfanyl)phenyl]pyrrolidine-1-carboxamide has also been shown to have an allosteric effect on the receptor, which means that it can modulate its activity without directly binding to the receptor site.
Biochemical and Physiological Effects:
N-[4-(trifluoromethylsulfanyl)phenyl]pyrrolidine-1-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to increase the release of certain neurotransmitters, such as dopamine and serotonin, in the brain. It has also been shown to decrease the activity of certain enzymes, such as monoamine oxidase, which are involved in the breakdown of neurotransmitters.
实验室实验的优点和局限性
One of the primary advantages of using N-[4-(trifluoromethylsulfanyl)phenyl]pyrrolidine-1-carboxamide in lab experiments is its ability to selectively modulate the activity of certain receptors in the brain. This allows researchers to study the specific effects of these receptors on various physiological processes. However, one of the limitations of using N-[4-(trifluoromethylsulfanyl)phenyl]pyrrolidine-1-carboxamide is its potential for off-target effects, which can lead to unintended consequences in experiments.
未来方向
There are several future directions for research on N-[4-(trifluoromethylsulfanyl)phenyl]pyrrolidine-1-carboxamide. One area of interest is the development of new compounds that are structurally similar to N-[4-(trifluoromethylsulfanyl)phenyl]pyrrolidine-1-carboxamide but have improved properties. Another area of interest is the study of the effects of N-[4-(trifluoromethylsulfanyl)phenyl]pyrrolidine-1-carboxamide on other receptors in the brain, such as the NMDA receptor. Additionally, researchers are interested in studying the potential therapeutic applications of N-[4-(trifluoromethylsulfanyl)phenyl]pyrrolidine-1-carboxamide in various neurological disorders.
合成方法
The synthesis of N-[4-(trifluoromethylsulfanyl)phenyl]pyrrolidine-1-carboxamide involves the reaction of 4-(trifluoromethylsulfanyl)aniline with pyrrolidine-1-carboxylic acid. The reaction is carried out in the presence of a catalyst and under specific reaction conditions. The final product is then purified using various techniques such as recrystallization and chromatography.
科学研究应用
N-[4-(trifluoromethylsulfanyl)phenyl]pyrrolidine-1-carboxamide has been used extensively in scientific research to study the activity of certain receptors in the brain. One of the primary applications of N-[4-(trifluoromethylsulfanyl)phenyl]pyrrolidine-1-carboxamide is in the field of neuroscience, where it is used to study the activity of the GABAA receptor. This receptor is known to play a crucial role in the regulation of neurotransmitter release in the brain, and N-[4-(trifluoromethylsulfanyl)phenyl]pyrrolidine-1-carboxamide has been shown to modulate its activity.
属性
IUPAC Name |
N-[4-(trifluoromethylsulfanyl)phenyl]pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2OS/c13-12(14,15)19-10-5-3-9(4-6-10)16-11(18)17-7-1-2-8-17/h3-6H,1-2,7-8H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYGLYFWSLHQFBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)NC2=CC=C(C=C2)SC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2,6-Dimethylphenyl)-3-[(3-fluorophenyl)methyl]urea](/img/structure/B7529556.png)




![N-[1-(3,4-dimethoxyphenyl)ethyl]thiophene-3-carboxamide](/img/structure/B7529583.png)


![1-(2,5-Dimethylpyrazol-3-yl)-3-[(3-methylphenyl)methyl]urea](/img/structure/B7529606.png)


![1-[(5-Chlorothiophen-2-yl)methyl]-1-methyl-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B7529629.png)
![N-[(4-cyanophenyl)methyl]-2-(2,2,2-trifluoroethoxy)acetamide](/img/structure/B7529631.png)
